5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1467884-48-5
Cat. No.: VC2941858
Molecular Formula: C13H13FN2O3
Molecular Weight: 264.25 g/mol
* For research use only. Not for human or veterinary use.
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid - 1467884-48-5](/images/structure/VC2941858.png)
Specification
CAS No. | 1467884-48-5 |
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Molecular Formula | C13H13FN2O3 |
Molecular Weight | 264.25 g/mol |
IUPAC Name | 5-[(2-fluorophenyl)methoxy]-1,3-dimethylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C13H13FN2O3/c1-8-11(13(17)18)12(16(2)15-8)19-7-9-5-3-4-6-10(9)14/h3-6H,7H2,1-2H3,(H,17,18) |
Standard InChI Key | MZNXTFZXQFSFLZ-UHFFFAOYSA-N |
SMILES | CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C |
Canonical SMILES | CC1=NN(C(=C1C(=O)O)OCC2=CC=CC=C2F)C |
Introduction
Chemical Identity and Properties
Molecular Structure and Identification
5-[(2-Fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a molecular formula of C13H13FN2O3 . This compound has been assigned the CAS Registry Number 75564-85-1, providing a unique identifier in chemical databases . Alternative identifiers for this compound include several catalog and database reference codes such as AKOS013250217, EN300-139168, and Z1178486584 .
The structure consists of a central pyrazole ring with methyl groups at positions 1 and 3, a carboxylic acid functionality at position 4, and a (2-fluorophenyl)methoxy substituent at position 5. The fluorine atom is positioned at the ortho position of the phenyl ring, creating a unique electronic environment that distinguishes this compound from other pyrazole derivatives.
The presence of the carboxylic acid group confers acidic properties to the molecule, likely making it capable of forming salts with appropriate bases. The fluorine substituent on the phenyl ring contributes to the compound's lipophilicity while also potentially enhancing metabolic stability, a characteristic often observed in fluorinated compounds in medicinal chemistry.
Synthetic Approaches
The structural features of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, particularly the presence of a fluorinated aromatic ring and a carboxylic acid moiety, suggest potential for biological interactions similar to those observed with other bioactive pyrazole derivatives.
Structure-Activity Relationships
The biological activity of pyrazole derivatives is strongly influenced by their structural features and substitution patterns. For 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, several structural elements may contribute to its potential biological profile:
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The pyrazole core serves as a rigid scaffold that can orient functional groups in specific spatial arrangements, facilitating interactions with biological targets.
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The carboxylic acid group at position 4 provides hydrogen bonding capabilities and introduces acidic properties that may be important for receptor binding or enzyme inhibition.
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The (2-fluorophenyl)methoxy substituent introduces a flexible extension from the pyrazole core, potentially allowing the molecule to access and interact with binding pockets in target proteins.
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The fluorine atom at the ortho position of the phenyl ring creates a unique electronic environment that may enhance binding affinity through specific interactions with target proteins.
Research on related pyrazole compounds indicates that selective COX2 inhibitors containing pyrazole moieties can form specific hydrogen-bond interactions with amino acid residues such as His90, Arg513, Phe518, Ser353, Gln192, and Ile517 within the enzyme's active site . Similar interaction patterns might be possible for 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, depending on its precise binding mode with potential target proteins.
Analytical Characterization
Spectroscopic Methods
The structural characterization of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid would typically employ a combination of spectroscopic techniques to confirm its identity and assess its purity. Nuclear magnetic resonance (NMR) spectroscopy represents a particularly valuable method for elucidating the structure of this compound.
From structural considerations, the expected spectroscopic features would include:
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1H NMR signals for:
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Two methyl groups attached to the pyrazole ring
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Methylene protons of the (2-fluorophenyl)methoxy group
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Aromatic protons of the fluorophenyl ring in a characteristic pattern
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Carboxylic acid proton (potentially exchangeable)
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13C NMR signals for:
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Methyl carbons
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Methylene carbon of the (2-fluorophenyl)methoxy group
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Pyrazole ring carbons
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Aromatic carbons with characteristic splitting patterns due to fluorine coupling
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Carboxylic acid carbon
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19F NMR would provide a diagnostic signal for the fluorine atom, with potential coupling to neighboring aromatic protons.
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 264.25 g/mol, along with characteristic fragmentation patterns that could help confirm the structural arrangement.
Crystallographic Analysis
The crystallographic data would be particularly valuable for understanding the preferred conformation of the molecule in the solid state, which could provide insights into its potential binding modes with biological targets.
Future Research Directions
Synthetic Methodology Development
Future research on 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid might focus on developing improved synthetic routes with higher yields, fewer steps, and more environmentally friendly conditions. Potential approaches could include:
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Exploration of green chemistry methodologies, such as solvent-free reactions or the use of renewable catalysts
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Investigation of microwave-assisted synthesis for more efficient reaction conditions
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Application of flow chemistry techniques for scalable production
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Development of chemoenzymatic approaches for introducing specific functionalities with high stereoselectivity
Comprehensive Biological Evaluation
A systematic investigation of the biological properties of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid would be valuable to fully understand its potential applications. Such studies might include:
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In vitro assessment of anti-inflammatory activity, particularly focusing on COX enzyme inhibition
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Evaluation of analgesic effects in appropriate animal models
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Investigation of potential antimicrobial, antitumor, or other biological activities
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Molecular modeling studies to predict binding interactions with various biological targets
Structure Modification Studies
Systematic modification of the structure of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid could generate a library of analogs with potentially enhanced properties:
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Variation of the position of the fluorine atom on the phenyl ring (ortho, meta, para)
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Introduction of additional substituents on the phenyl ring
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Modification of the methoxy linker length or replacement with other connecting groups
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Derivatization of the carboxylic acid group to form esters, amides, or other functional groups
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Exploration of alternative substituents at positions 1 and 3 of the pyrazole ring
Such structural modifications could provide valuable structure-activity relationship data, potentially leading to derivatives with optimized properties for specific applications.
Table 3: Potential Structural Modifications and Their Expected Effects
Modification | Expected Effect | Rationale |
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Variation of F position (o,m,p) | Altered electronic distribution | Different electronic effects based on F position |
Additional ring substituents | Fine-tuning of lipophilicity | Additional groups can modify membrane permeability |
Modification of methoxy linker | Changed conformational flexibility | Different linkers affect the spatial arrangement |
Carboxylic acid derivatization | Altered pharmacokinetic properties | Esters/amides can modify absorption and distribution |
Alternative N-substituents | Modified electronic properties of pyrazole | Different N-substituents affect the electron density |
Computational Analysis and Molecular Modeling
Predicted Binding Interactions
Computational methods could provide valuable insights into the potential binding modes of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with biological targets. Molecular docking studies of related pyrazole derivatives have revealed important interactions with target proteins such as cyclooxygenase enzymes.
Research on similar compounds has shown that selective COX2 inhibitors can form specific hydrogen-bond interactions with amino acid residues in the enzyme's active site . The structural features of 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, particularly the carboxylic acid group and the fluorine atom, suggest potential for similar interaction patterns.
Structure-Based Design Approaches
The structural information about 5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid could serve as a starting point for structure-based drug design efforts. This approach would involve:
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Computational analysis of the compound's conformational preferences
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Virtual screening against potential target proteins
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Structure-based optimization to enhance binding affinity and selectivity
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Prediction of pharmacokinetic properties to guide further development
Such computational approaches could significantly accelerate the discovery and development of optimized derivatives with enhanced properties for specific applications.
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